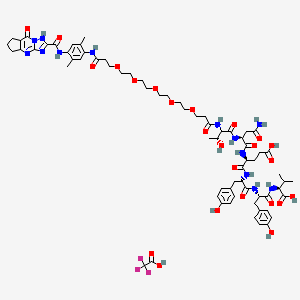
IVMT-Rx-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IVMT-Rx-3 is a chemical compound that serves as an inhibitor of the syndecan binding protein’s targeting of the PDZ1 and PDZ2 domains of melanoma differentiation-associated gene-9/syntenin. It effectively blocks the interaction between melanoma differentiation-associated gene-9/syntenin and Src, diminishes nuclear factor kappa-light-chain-enhancer of activated B cells activation, and suppresses matrix metalloproteinase-2 and matrix metalloproteinase-9 expression, thereby inhibiting melanoma metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
IVMT-Rx-3 is synthesized through a fragment-based drug discovery approach. The inhibitor of the PDZ1 domain is joined to the second PDZ binding peptide (TNYYFV) with a polyethylene glycol linker, resulting in this compound that engages both PDZ domains of melanoma differentiation-associated gene-9/syntenin .
Industrial Production Methods
The industrial production methods for this compound involve standard organic synthesis techniques, including high-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance for confirming synthesis .
Chemical Reactions Analysis
Types of Reactions
IVMT-Rx-3 undergoes various types of reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Polyethylene glycol: Used as a linker.
High-performance liquid chromatography solvents: For purification.
Nuclear magnetic resonance solvents: For structural confirmation.
Major Products Formed
The major products formed from the reactions involving this compound are primarily the inhibition complexes with melanoma differentiation-associated gene-9/syntenin, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells and suppression of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression .
Scientific Research Applications
IVMT-Rx-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein-protein interactions.
Biology: Investigated for its role in inhibiting melanoma metastasis.
Medicine: Potential therapeutic applications in treating melanoma and other cancers that overexpress melanoma differentiation-associated gene-9/syntenin.
Industry: Utilized in the development of novel therapeutic strategies targeting melanoma and other cancers
Mechanism of Action
IVMT-Rx-3 exerts its effects by disrupting the interactions between melanoma differentiation-associated gene-9/syntenin and Src. This deactivation of nuclear factor kappa-light-chain-enhancer of activated B cells suppresses invasion and angiogenesis-associated genes, blocking tumor cell migration. Additionally, this compound inhibits the expression of nuclear factor kappa-light-chain-enhancer of activated B cells-dependent inflammatory cytokines, boosting anti-tumor immunity .
Comparison with Similar Compounds
Similar Compounds
PDZ1i: An inhibitor of the PDZ1 domain that effectively blocks cancer invasion in vitro and in vivo.
PDZ2 selective peptide: Targets the PDZ2 domain of melanoma differentiation-associated gene-9/syntenin.
Uniqueness of IVMT-Rx-3
This compound is unique in its ability to simultaneously engage both PDZ domains of melanoma differentiation-associated gene-9/syntenin, providing enhanced antimetastatic activities compared to other inhibitors that target only one domain .
Properties
Molecular Formula |
C69H90F3N13O24 |
|---|---|
Molecular Weight |
1542.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1 |
InChI Key |
YNZDNUMEGIYURC-MXAJGPDHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)

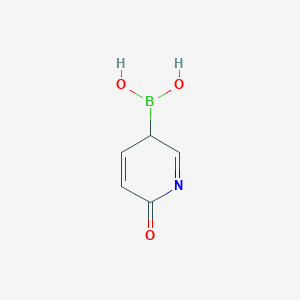
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
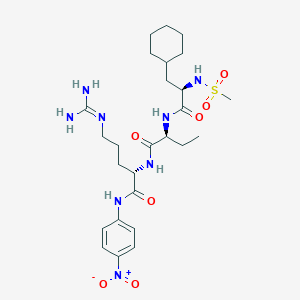
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
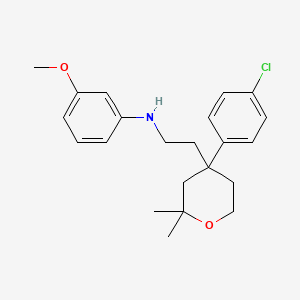
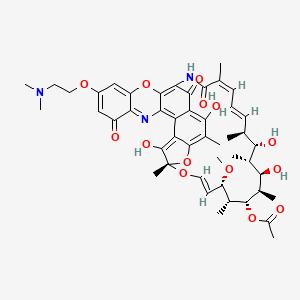
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
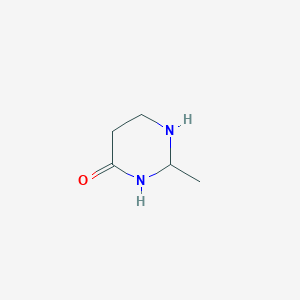
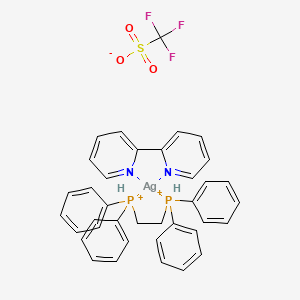
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
